3-Chloro-2-fluoro-6-methylbenzoic acid
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Overview
Description
“6-Chloro-2-fluoro-3-methylbenzoic acid” is a compound with the CAS Number: 32890-90-7 . It has a molecular weight of 188.59 .
Synthesis Analysis
While specific synthesis methods for “3-Chloro-2-fluoro-6-methylbenzoic acid” were not found, “3-Fluoro-2-methylbenzoic acid” is known to be derived from methylbenzoic acid, also known as ortho-toluic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for “6-Chloro-2-fluoro-3-methylbenzoic acid” is 1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
“6-Chloro-2-fluoro-3-methylbenzoic acid” is a solid in physical form . The molecular weight of this compound is 188.59 .
Scientific Research Applications
Synthesis and Chemical Reactivity
3-Chloro-2-fluoro-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of complex molecules. The study by Daniewski et al. (2002) demonstrates its preparation through methods such as nucleophilic aromatic substitution and carbonylation, highlighting its utility in organic synthesis. These methods provide efficient routes for producing 2-chloro-6-methylbenzoic acid, underscoring the adaptability and significance of this compound in synthetic chemistry (Daniewski, Liu, Püntener, & Scalone, 2002).
Building Blocks for Heterocyclic Scaffolds
4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to this compound, has been identified as a versatile building block for heterocyclic oriented synthesis. Křupková et al. (2013) describe its application in generating various nitrogenous heterocycles, which are crucial in drug discovery. This showcases the potential of chloro-fluoro-methylbenzoic acids in contributing to the development of pharmacologically active compounds (Křupková, Funk, Soural, & Hlaváč, 2013).
Environmental Degradation and Analysis
The degradation of fluorinated and chlorinated aromatic compounds, such as this compound, has been a subject of environmental studies. Schreiber et al. (1980) investigated the biodegradation pathways of fluorobenzoic acids by Pseudomonas sp., shedding light on the environmental fate of similar chloro-fluoro aromatic compounds. These findings contribute to understanding how such substances are processed in natural settings and their potential impact on microbial degradation pathways (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Analytical and Spectroscopic Studies
Vibrational spectroscopy studies, such as those conducted by Senthil Kumar, Arivazhagan, and Thangaraju (2015), on chloro-fluoro benzoic acids, including 2-chloro-6-fluorobenzoic acid and its derivatives, provide insights into their molecular structures and properties. These studies are fundamental in identifying the electronic, vibrational, and structural characteristics of such compounds, facilitating their application in various scientific and industrial fields (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).
Future Directions
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The presence of a chlorine atom and a fluorine atom in the compound may influence its reactivity and interaction with its targets.
Biochemical Pathways
It’s worth noting that similar compounds have been observed to be metabolized through the meta fission pathway, resulting in the liberation of chloride .
Result of Action
Similar compounds have been used in the gc-ms detection of metabolites from cell cultures .
Properties
IUPAC Name |
3-chloro-2-fluoro-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJMYWSSJVVPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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